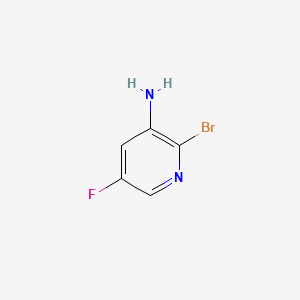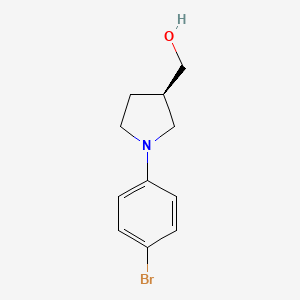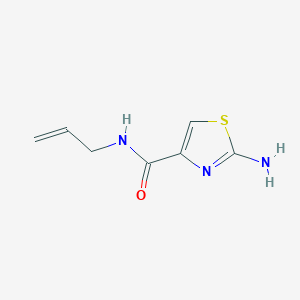
3-(3-Bromopropyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-(3-Bromopropyl)-1,3-oxazolidin-2-one, also known as 3-bromopropyloxazolidin-2-one, is an organic compound with a unique structure. It is a cyclic compound with a five-membered ring, and is composed of three carbon atoms, two oxygen atoms, and one bromine atom. This compound has been studied extensively in both laboratory settings and in vivo, due to its interesting properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Framework in Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, is a significant framework in synthetic organic chemistry. It is noted for its use in constructing the oxazolidin-2-one ring, which is rare in natural product chemistry but highly regarded in synthetic organic chemistry. This compound is also utilized as protective groups for the 1,2-aminoalcohol system and is a part of pharmaceuticals like Linezolid, an antibacterial drug (Zappia et al., 2007).
Enzymatic Synthesis and Kinetic Modeling : Oxazolidinones, including 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, have been the subject of enzymatic synthesis studies using various substances like 2-aminoalochol and dimethyl carbonate. These studies have involved the mechanism and kinetic modeling of consecutive reactions to produce different oxazolidinones (Yadav & Pawar, 2014).
Involvement in Cycloadditions and Synthesis of Complex Molecules : This compound has been used in intermolecular gold-catalyzed [2+2] cycloadditions to alkenes. Such transformations are valuable for creating highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).
Electrochemical Synthesis : There has been research on the electrochemical synthesis of oxazolidin-2-ones, which includes the synthesis of potential enzyme inhibitors. This method is notable for its high selectivity and efficient conversion processes (Martre et al., 1995).
Pharmacological and Biological Research
Antibacterial Activity : Studies have been conducted on oxazolidin-2-ones, such as 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, for their antibacterial activity. This research is particularly focused on their use against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential as antibacterial agents (Córdova-Guerrero et al., 2014).
Use in Chemical Synthesis of Biologically Active Compounds : Oxazolidin-2-ones have been utilized in the chemical synthesis of biologically active compounds. They are valuable as intermediates in the synthesis of N-alkyl-β-amino acids, which have numerous applications in medicinal chemistry (Hughes & Sleebs, 2008).
Catalysis and Reaction Studies : Research has been carried out on the palladium-catalyzed N-arylation of 2-oxazolidinones, which includes derivatives like 3-(3-Bromopropyl)-1,3-oxazolidin-2-one. This process is significant for producing 3-aryl-2-oxazolidinones, which are useful in various chemical syntheses (Cacchi et al., 2001).
Propriétés
IUPAC Name |
3-(3-bromopropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUSZVOVNZLPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)-1,3-oxazolidin-2-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)



![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)




![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)

